molecular formula C13H21NO5 B8189622 Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B8189622
M. Wt: 271.31 g/mol
InChI Key: GPRQZXMNJPBEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO5. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a piperidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate typically involves the esterification of piperidine derivatives. One common method includes the reaction of piperidine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions. The resulting intermediate is then reacted with methoxyacetyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.

Biology

In biological research, this compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules, making it useful in drug discovery and development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting neurological and cardiovascular diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and the piperidine ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-5-10(15)9(8-14)7-11(16)18-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRQZXMNJPBEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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